4-((3-(3-Allylthioureido)phenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid
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Overview
Description
4-((3-(3-Allylthioureido)phenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields. Its intricate structure includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenyl ring. One common approach is to first introduce the allylthioureido group to the phenyl ring, followed by the addition of the amino and hydroxypropyl groups. The reaction conditions often require the use of strong bases or acids, depending on the specific steps involved.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The hydroxypropyl group can be oxidized to form a carboxylic acid.
Reduction: : The thioureido group can be reduced to form a thiourea derivative.
Substitution: : The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
Oxidation: : Formation of 4-((3-(3-Allylthioureido)phenyl)amino)-2-((3-carboxypropyl)amino)-4-oxobutanoic acid.
Reduction: : Formation of 4-((3-(3-Allylthiourea)phenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid.
Substitution: : Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its interactions with biological molecules can be studied to understand its potential as a therapeutic agent.
Medicine: : It may have applications in drug development, particularly in the design of new pharmaceuticals.
Industry: : Its unique properties could be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific applications. For example, in a biological context, it might interact with specific enzymes or receptors, leading to a cascade of biochemical reactions. The molecular targets and pathways involved would need to be identified through detailed research.
Comparison with Similar Compounds
This compound is unique due to its specific arrangement of functional groups. Similar compounds might include other thiourea derivatives or compounds with similar amino and hydroxypropyl groups. the exact structure and properties of these compounds would differ, leading to different applications and mechanisms of action.
List of Similar Compounds
4-((3-(3-Allylthioureido)phenyl)amino)-2-(butylamino)-4-oxobutanoic acid
4-((3-(3-Allylthioureido)phenyl)amino)-2-(propylamino)-4-oxobutanoic acid
4-((3-(3-Allylthioureido)phenyl)amino)-2-(ethylamino)-4-oxobutanoic acid
Properties
IUPAC Name |
2-(3-hydroxypropylamino)-4-oxo-4-[3-(prop-2-enylcarbamothioylamino)anilino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S/c1-2-7-19-17(26)21-13-6-3-5-12(10-13)20-15(23)11-14(16(24)25)18-8-4-9-22/h2-3,5-6,10,14,18,22H,1,4,7-9,11H2,(H,20,23)(H,24,25)(H2,19,21,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGVASMCUYPVBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=CC(=C1)NC(=O)CC(C(=O)O)NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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